molecular formula C11H16BrN3 B13246433 5-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine

5-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine

Cat. No.: B13246433
M. Wt: 270.17 g/mol
InChI Key: ONYQYPNSQHJHFA-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine is a brominated pyridine derivative featuring a 1-methylpiperidin-4-yl substituent on the amine group. This compound falls within the class of heterocyclic amines, which are pivotal in medicinal chemistry due to their diverse pharmacological activities, including anti-tumor, anti-viral, and antimicrobial properties . Its synthesis typically involves coupling reactions, such as Buchwald-Hartwig amination or nucleophilic substitution, using palladium catalysts (e.g., Pd(OAc)₂) and ligands like X-Phos under inert conditions . The compound is cataloged as a research chemical, though its commercial availability is currently discontinued .

Properties

Molecular Formula

C11H16BrN3

Molecular Weight

270.17 g/mol

IUPAC Name

5-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine

InChI

InChI=1S/C11H16BrN3/c1-15-6-4-10(5-7-15)14-11-3-2-9(12)8-13-11/h2-3,8,10H,4-7H2,1H3,(H,13,14)

InChI Key

ONYQYPNSQHJHFA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=NC=C(C=C2)Br

Origin of Product

United States

Chemical Reactions Analysis

5-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. In drug discovery, particularly in anticancer research, the compound acts as an intermediate containing a pyrimidine ring, which is crucial for its biological activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amine Group

The amine substituent significantly influences physicochemical and biological properties. Key analogs include:

5-Bromo-N-methylpyridin-2-amine (CAS 84539-30-0)
  • Structure : Methyl group instead of 1-methylpiperidin-4-yl.
  • Properties : Reduced steric hindrance and molecular weight (202.04 g/mol vs. 270.18 g/mol) enhance solubility in polar solvents.
  • Activity: Not explicitly reported, but simpler analogs often serve as intermediates for complex targets .
5-Bromo-N-(2-morpholinoethyl)pyridin-2-amine
  • Structure : Ethyl linker with a morpholine ring.
  • Properties: Increased polarity due to the morpholine oxygen, improving aqueous solubility (logP ~1.2 vs. ~2.5 for the parent compound).
5-Bromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine (AB8)
  • Structure : Pyrazole-methyl substituent.
  • Properties : Pyrazole introduces a rigid, planar heterocycle, favoring π-π stacking interactions. Demonstrated antimicrobial activity (IR peaks at 3425 cm⁻¹ for NH stretch) .

Heterocyclic Core Modifications

N-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine
  • Structure : Pyrimidine core replaces pyridine; chlorine substituent added.
  • Properties: Higher molecular weight (410.7 g/mol) and lipophilicity (clogP ~3.8).
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • Structure : Pyrimidine with cyclopentylamine.
  • Properties : Cyclopentyl increases steric bulk, reducing metabolic clearance. Similarity score: 0.63 vs. parent compound .

Biological Activity

Antitumor Activity

Recent studies have indicated that 5-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung cancer)10.5
MCF-7 (Breast cancer)12.3
HeLa (Cervical cancer)8.7

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses and caspase activation assays.

Neuroprotective Effects

In addition to its antitumor activity, this compound has shown promise in neuroprotection. Studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with 5-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine significantly reduced cell death and reactive oxygen species (ROS) levels.

Experimental SetupResultReference
Neuronal cultures + H2O230% reduction in cell death
ROS assayDecreased by 40%

The neuroprotective mechanism is believed to involve the modulation of mitochondrial function and the activation of survival signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that 5-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine may serve as a potential lead compound for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy in Vivo

In an animal model of lung cancer, administration of 5-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was measured over four weeks, showing an average reduction of 45% in treated mice.

Case Study 2: Neuroprotection in Stroke Models

A study investigating the effects of this compound in a rat model of ischemic stroke found that pre-treatment with the compound improved neurological outcomes and reduced infarct size by approximately 35% compared to untreated controls.

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